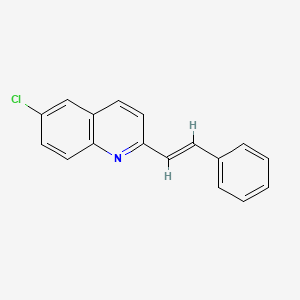

6-Chloro-2-styrylquinoline

Description

Structure

3D Structure

Propriétés

Numéro CAS |

70382-82-0 |

|---|---|

Formule moléculaire |

C17H12ClN |

Poids moléculaire |

265.7 g/mol |

Nom IUPAC |

6-chloro-2-[(E)-2-phenylethenyl]quinoline |

InChI |

InChI=1S/C17H12ClN/c18-15-8-11-17-14(12-15)7-10-16(19-17)9-6-13-4-2-1-3-5-13/h1-12H/b9-6+ |

Clé InChI |

SHCUVDPXLDXGCP-RMKNXTFCSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)Cl |

SMILES canonique |

C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways of 6 Chloro 2 Styrylquinoline and Analogs

Classical and Conventional Synthetic Routes

The traditional approaches to the synthesis of the 6-chloro-2-styrylquinoline scaffold rely on well-established methodologies for quinoline (B57606) core formation and subsequent functionalization. These methods, while classical, continue to be refined for improved efficiency and substrate scope.

The formation of the quinoline ring system is a critical first step. Several named reactions are employed for this purpose, each with its own set of advantages and specific applications.

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. nih.govwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or a β-ketoester, under acidic or basic conditions. nih.govwikipedia.org

For the synthesis of the 6-chloroquinoline (B1265530) core, 2-amino-5-chlorobenzaldehyde (B1272629) or 2-amino-5-chlorobenzophenone (B30270) serve as key starting materials. The reaction proceeds via an initial aldol (B89426) condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. alfa-chemistry.com

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol addition of the enolate of the carbonyl compound to the 2-aminoaryl aldehyde or ketone, followed by cyclization and dehydration. The second proposed pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline product. wikipedia.org

A variety of catalysts can be employed to promote the Friedländer annulation, including acids, bases, and Lewis acids. wikipedia.org Innovations in this method have explored the use of ionic liquids and solid acid catalysts to enhance reaction efficiency and environmental friendliness. nih.gov

Table 1: Examples of Friedländer Annulation for the Synthesis of 6-Chloroquinoline Precursors This table is interactive and allows for sorting and filtering of the data.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | I₂ (1 mol%), Ethanol, stir | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | - | researchgate.net |

| 2-Amino-5-chlorobenzaldehyde | Acetone | Glacial acetic acid, 353 K, 14-19h | 6-Chloro-2-methyl-4-styrylquinolines (analogs) | 77-94 | nih.gov |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂, 80 °C, solvent-free | 9-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 93 | researchgate.net |

The Conrad-Limpach-Knorr synthesis provides an alternative and classical route to quinoline derivatives, specifically 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgjptcp.com This method involves the condensation of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate. wikipedia.orgjptcp.com For the synthesis of a 6-chloroquinoline core, 4-chloroaniline (B138754) would be the appropriate starting material.

The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a tetrahedral intermediate. wikipedia.org This is followed by dehydration to form a Schiff base. The Schiff base then undergoes a thermal electrocyclic ring closure at elevated temperatures (around 250 °C) to form the quinoline ring. wikipedia.orgsynarchive.com The final steps involve the elimination of an alcohol and tautomerization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The choice of solvent is crucial in this reaction, with high-boiling inert solvents like mineral oil often leading to significantly higher yields. wikipedia.org

A related approach, the Gould-Jacobs reaction, can also be employed. This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the quinoline ring system. orgsyn.org

Once the 6-chloro-2-methylquinoline (B1360239) core is synthesized, the next critical step is the introduction of the styryl group at the 2-position. This is typically achieved through a condensation reaction between the active methyl group of the quinoline and an aromatic aldehyde.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, the methyl group of 6-chloro-2-methylquinoline) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. sigmaaldrich.com This reaction results in the formation of a new carbon-carbon double bond, yielding the desired styryl moiety. sigmaaldrich.com

The reaction is typically catalyzed by a weak base, such as an amine, or an acid. sigmaaldrich.com A variety of aromatic aldehydes can be used in this reaction, allowing for the synthesis of a diverse range of this compound analogs with different substituents on the styryl ring. The reactivity of the aromatic aldehyde can be influenced by the nature of its substituents; for example, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.

Microwave-assisted, solvent-free conditions have been developed for this transformation, often leading to shorter reaction times and improved yields. researchgate.net

Table 2: Synthesis of 2-Styrylquinoline (B1231325) Analogs via Knoevenagel-type Condensation This table is interactive and allows for sorting and filtering of the data.

| 2-Methylquinoline (B7769805) Derivative | Aromatic Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinaldine | Benzaldehyde (B42025) | ZnCl₂, MW, solvent-free | 2-Styrylquinoline | 78 | researchgate.net |

| Quinaldine | 4-Nitrobenzaldehyde | ZnCl₂, MW, solvent-free | 2-(4-Nitrostyryl)quinoline | 92 | researchgate.net |

| Quinaldine | 4-Chlorobenzaldehyde | ZnCl₂, MW, solvent-free | 2-(4-Chlorostyryl)quinoline | 85 | researchgate.net |

| Quinaldine | 4-Methoxybenzaldehyde | ZnCl₂, MW, solvent-free | 2-(4-Methoxystyryl)quinoline | 75 | researchgate.net |

| 3-Methylbenzo[f]quinoline | Benzaldehyde | ZnCl₂, MW, solvent-free | 3-Methyl-2-styrylbenzo[f]quinoline | 72 | researchgate.net |

| 4-Chloro-2-methylbenzo[g]quinoline | Benzaldehyde | ZnCl₂, MW, solvent-free | 4-Chloro-2-styrylbenzo[g]quinoline | 65 | researchgate.net |

While various catalysts can be employed for the Knoevenagel condensation, p-toluenesulfonic acid (p-TsOH), a strong organic acid, has been shown to be an effective catalyst for the synthesis of quinolines via the Friedländer annulation under solvent-free conditions. organic-chemistry.orgrsc.org Its application can be extended to catalyze the condensation reaction for the introduction of the styryl moiety. The acidic nature of p-TsOH can activate the carbonyl group of the aromatic aldehyde, making it more susceptible to nucleophilic attack by the enamine tautomer of the 2-methylquinoline. This catalytic approach often allows for milder reaction conditions and can be particularly useful in solvent-free systems, aligning with the principles of green chemistry.

Olefination Strategies for Styryl Moiety Introduction

Olefination of Aminoquinolines

The transformation of aminoquinolines into styrylquinolines represents a key synthetic route. This process often involves the olefination of a methyl group at the C2 position, which is derived from a precursor aminoquinoline. A notable method involves a multi-step sequence starting from substituted anilines. For instance, the synthesis of (E)-styrylquinolines can be achieved through the olefination of 2-methyl-4-aminoquinoline derivatives. nih.gov

In a typical pathway, a 4-amino-2-methylquinoline compound is reacted with an appropriate aromatic aldehyde in the presence of a catalyst. A common catalyst for this transformation is p-toluenesulfonamide (B41071) (p-TsNH₂) in a high-boiling solvent like xylene. nih.gov The reaction proceeds via a condensation mechanism, where the methyl group is activated and reacts with the aldehyde to form the styryl double bond after dehydration.

Table 1: Example of Olefination of an Aminoquinoline Derivative nih.gov

| Starting Material | Aldehyde | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 4-Amino-6-chloro-2-methylquinoline | Benzaldehyde | p-TsNH₂ | Xylene | 4-Amino-6-chloro-2-styrylquinoline |

This method highlights a direct way to introduce the styryl moiety onto a pre-functionalized aminoquinoline core, allowing for the synthesis of diverse analogs by varying the aromatic aldehyde. nih.gov

Halogenation and Chloro-Substitution Mechanisms

The introduction of a chlorine atom at the 6-position of the quinoline ring is typically achieved through electrophilic aromatic substitution on the benzene (B151609) portion of the heterocycle. The quinoline ring system's reactivity towards electrophiles is complex; the pyridine (B92270) ring is generally deactivated, directing substitution to the benzene ring. Halogenation at the C6 and C8 positions is common.

The mechanism for the chlorination of the quinoline core at the 6-position follows the standard pathway for electrophilic aromatic substitution. docbrown.infomasterorganicchemistry.com

Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the chlorine molecule (Cl₂), creating a potent electrophile (Cl⁺). docbrown.info

Electrophilic Attack: The π-electron system of the quinoline's benzene ring acts as a nucleophile, attacking the electrophilic chlorine. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the [FeCl₄]⁻ complex, removes a proton from the carbon atom bearing the new chlorine substituent. This step restores the aromaticity of the ring, yielding the 6-chloroquinoline product and regenerating the catalyst.

Site-selective halogenation of substituted quinolines can be challenging, but for many quinoline systems, substitution occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. nih.gov An operationally simple, metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source, demonstrating the ongoing interest in controlling the regioselectivity of quinoline halogenation. rsc.org

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing this compound and its derivatives. These approaches often feature reduced reaction times, lower energy consumption, and the use of less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. frontiersin.org Several microwave-assisted methods for the synthesis of 2-styrylquinolines have been reported.

One efficient, solvent-free procedure involves the reaction of 2-methylquinoline derivatives with various aryl aldehydes in the presence of zinc chloride under microwave irradiation. researchgate.net This method is noted for its short reaction times and simple work-up procedures. Another approach utilizes a trifluoromethanesulfonamide (B151150) (TfNH₂)-mediated olefination of 2-methylquinolines with aldehydes under microwave conditions. nih.gov This method demonstrates a broad substrate scope and superior reaction kinetics compared to conventional heating. nih.gov

Furthermore, 2-styrylquinoline-4-carboxylic acids have been prepared from quinaldic acid and arylbenzaldehydes via a Knoevenagel reaction catalyzed by trifluoroacetic acid (TFA) under eco-friendly microwave conditions. nih.gov

Table 2: Comparison of Microwave-Assisted Syntheses for 2-Styrylquinoline Analogs

| Method | Reactants | Catalyst/Mediator | Conditions | Key Advantages | Source |

|---|---|---|---|---|---|

| Knoevenagel-type Condensation | 2-Methylquinoline, Benzaldehyde | Zinc Chloride | Solvent-free, Microwave | Short reaction time, simple workup | researchgate.net |

| Olefination | 2-Methylquinoline, Aldehyde | TfNH₂ | Microwave | Rapid, broad scope, mild conditions | nih.gov |

| Knoevenagel Reaction | Quinaldic acid, Arylbenzaldehyde | Trifluoroacetic acid (TFA) | Microwave | Short reaction times, good yields | nih.gov |

These examples underscore the utility of microwave assistance in creating styrylquinoline scaffolds rapidly and efficiently.

Deep Eutectic Solvent (DES) Mediated Synthesis

Deep eutectic solvents (DESs) are gaining attention as green and sustainable media and catalysts in chemical processes. mdpi.commdpi.com A one-pot, three-component synthesis for quinoline derivatives has been developed using a choline (B1196258) chloride/tin(II) chloride (ChCl·2SnCl₂) deep eutectic solvent. daneshyari.com In this method, an aniline derivative, an aromatic aldehyde, and an enolizable aldehyde are mixed in the DES, which acts as both the solvent and the catalyst. daneshyari.com

The reaction proceeds at a mild temperature of 60°C, yielding various quinoline derivatives in high yields (54–97%) within 2–3 hours. daneshyari.com A significant advantage of this protocol is the recyclability of the DES, which can be reused multiple times without a significant loss of catalytic activity. daneshyari.com While this specific report does not detail the synthesis of this compound, the methodology is applicable to a wide range of substituted anilines and aldehydes, providing a green pathway to the core quinoline structure, which could be further functionalized.

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. clockss.org The synthesis of 2-styrylquinolines is well-suited to one-pot strategies.

One such approach is the indium(III) triflate (In(OTf)₃)-catalyzed tandem Friedländer annulation–Knoevenagel condensation. researchgate.net This reaction involves 2-aminobenzophenone (B122507), ethyl acetoacetate, and a benzaldehyde derivative under solvent-free conditions to directly form a 2-styrylquinoline. The dual acidic nature of the catalyst is believed to be crucial for the reaction mechanism. researchgate.net

Another powerful one-pot strategy involves the acceptorless dehydrogenative coupling (ADC) reaction catalyzed by ruthenium complexes, which is discussed in more detail in the following section. This approach can synthesize 2-styrylquinolines in a one-pot, three-component reaction of 2-aminobenzyl alcohol, isopropanol, and a primary alcohol. rsc.org

Table 3: Selected One-Pot Syntheses of 2-Styrylquinoline Derivatives

| Reaction Type | Key Reactants | Catalyst | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| Friedländer Annulation-Knoevenagel Condensation | 2-Aminobenzophenone, Ethyl acetoacetate, Benzaldehyde | In(OTf)₃ | Solvent-free | 2-Styryl quinoline | researchgate.net |

| Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohol, Isopropanol, Primary alcohol | Ruthenium Pincer Complex | Toluene, 120°C | 2-Styrylquinoline | rsc.orgresearchgate.net |

| Three-Component Synthesis | Aniline, Aromatic aldehyde, Enolizable aldehyde | ChCl·2SnCl₂ (DES) | 60°C | Quinoline derivative | daneshyari.com |

Ruthenium Pincer Complex Catalysis

The use of transition metal catalysts, particularly ruthenium pincer complexes, has enabled highly efficient and sustainable syntheses of quinolines and their derivatives. rsc.orgrsc.orgacs.org These catalysts are effective in promoting acceptorless dehydrogenative coupling (ADC) reactions, which are atom-economical and environmentally benign as they produce only hydrogen and water as byproducts. rsc.orgresearchgate.net

A bifunctional ruthenium NNN-pincer complex has been reported for the synthesis of a wide variety of substituted quinolines. rsc.org This catalytic system is also effective for producing 2-styrylquinoline derivatives through two main pathways:

Direct Olefination: The direct olefination of 2-methylquinoline with primary alcohols. rsc.org

One-Pot Three-Component ADC: A reaction involving 2-aminobenzyl alcohol, isopropanol, and a primary alcohol. rsc.orgrsc.org

Derivatization Strategies and Functionalization of the this compound Framework

The this compound scaffold serves as a versatile platform for the development of novel compounds through various synthetic modifications. The presence of the chlorine atom at the C-6 position, the styryl moiety at the C-2 position, and the quinoline core itself offer multiple sites for functionalization. These derivatization strategies allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. Key methodologies include the introduction of diverse substituents, modification of the linking chain, and the strategic use of substitution and modern cross-coupling reactions.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of new aromatic and heteroaromatic groups onto the this compound framework is a primary strategy for expanding its chemical diversity. These modifications can significantly influence the molecule's conformation and biological activity.

One of the most effective methods for attaching new aryl or heteroaryl moieties is through palladium-catalyzed cross-coupling reactions at the C-6 chloro position, which will be discussed in detail in section 2.3.4. This approach allows for the direct formation of a carbon-carbon bond between the quinoline core and a wide array of aromatic systems.

Alternatively, substituted styrylquinolines can be synthesized using methods like the Friedländer reaction. nih.gov This synthetic route involves the condensation of an appropriately substituted 2-aminobenzophenone derivative with a ketone containing a methyl group. By starting with a 2-amino-5-chlorobenzophenone and reacting it with a ketone derived from a substituted benzaldehyde, a this compound with various aromatic substituents on the styryl ring can be achieved in a convergent manner.

The choice of synthetic strategy depends on the desired location of the new substituent. For modification at the 6-position, post-synthesis functionalization via cross-coupling is common. For modifications on the styryl ring, building the quinoline from precursors that already contain the desired aromatic substituent is often more efficient. nih.gov

Modification of the Styryl Linker and Peripheral Rings

Altering the styryl linker and the peripheral phenyl ring provides another avenue for structural diversification. The ethylene (B1197577) bridge and the terminal phenyl group are key targets for modification. The properties of styrylquinolines are highly dependent on the substituents present on both the quinoline and styryl rings. nih.gov

Modifications to the peripheral phenyl ring are typically incorporated during the synthesis of the styrylquinoline itself. For instance, by starting with different substituted benzaldehydes in the initial steps of a Doebner-von Miller reaction or a similar quinoline synthesis, a variety of functional groups (e.g., methoxy (B1213986), methylthio, bromo) can be installed on the terminal phenyl ring. nih.gov The electronic nature of these substituents—whether electron-donating or electron-withdrawing—can profoundly impact the photophysical and biological characteristics of the final molecule. nih.govmdpi.com

The ethylene linker itself can also be modified. For example, catalytic hydrogenation can reduce the double bond to create a 2-(2-phenylethyl)quinoline derivative, thereby changing the geometry and flexibility of the molecule from a rigid, planar styryl system to a more flexible alkyl-linked one. Furthermore, the linker can be elongated or replaced with other functional groups, such as a thioether, which can alter interactions with biological targets. nih.gov

| Modification Target | Synthetic Strategy | Potential Outcome | Reference |

| Peripheral Phenyl Ring | Use of substituted benzaldehydes in quinoline synthesis (e.g., Friedländer, Doebner-von Miller) | Introduction of electron-donating or withdrawing groups, altering electronic properties. | nih.gov |

| Ethylene Linker | Catalytic hydrogenation | Saturation of the double bond, increasing molecular flexibility. | N/A |

| Ethylene Linker | Replacement with alternative linkers (e.g., thioether) | Altered bond length, angle, and electronic character of the linker. | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct method for replacing the chlorine atom at the C-6 position of the quinoline ring with a variety of nucleophiles. In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks the substrate, displacing a leaving group—in this case, the chloride ion. wikipedia.org

However, the reactivity of chloroquinolines in nucleophilic substitution reactions is highly position-dependent. The chlorine atoms at the C-2 and C-4 positions are significantly more reactive towards nucleophiles than a chlorine atom at the C-6 position. researchgate.net This is because the C-2 and C-4 positions are activated by the ring nitrogen atom, which can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). The C-6 position, being on the carbocyclic (benzene) part of the quinoline ring, lacks this activation. dergipark.org.tr

Consequently, displacing the 6-chloro substituent via nucleophilic aromatic substitution typically requires harsh reaction conditions, such as high temperatures and the use of strong nucleophiles. science.gov Common nucleophiles that can be used include alkoxides (to form ethers), amines (to form aminoquinolines), and thiolates (to form thioethers). Despite the challenging conditions, this pathway provides a route to introduce heteroatom linkages at the C-6 position. For many transformations, particularly for creating C-C or C-N bonds, palladium-catalyzed cross-coupling reactions are often more efficient and proceed under milder conditions. science.govuky.edu

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 6-methoxy-2-styrylquinoline | High temperature, polar aprotic solvent |

| Amine | Piperidine | 6-(piperidin-1-yl)-2-styrylquinoline | High temperature, possibly base catalysis |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(phenylthio)-2-styrylquinoline | High temperature, polar aprotic solvent |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of the this compound framework. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent examples. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, used to form C-C single bonds between an organohalide and an organoboron compound. libretexts.org In the context of this compound, the C-6 chlorine atom serves as the electrophilic partner, reacting with an aryl or heteroaryl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. rsc.orgmdpi.com

The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly effective for creating 6-aryl-2-styrylquinoline derivatives, providing access to a vast library of compounds by varying the boronic acid coupling partner. scispace.com

| Boronic Acid Partner | Catalyst/Base System | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-phenyl-2-styrylquinoline | scispace.com |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos / K₃PO₄ | 6-(4-methoxyphenyl)-2-styrylquinoline | mdpi.com |

| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | 6-(thiophen-2-yl)-2-styrylquinoline | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. organic-chemistry.org

For this compound, the Sonogashira reaction enables the introduction of an alkyne moiety at the C-6 position. This alkynyl group is a valuable functional handle itself, serving as a precursor for further transformations, or it can be a key structural element in the final molecule. The reaction provides a direct and efficient route to 6-alkynyl-2-styrylquinoline derivatives. While aryl iodides and bromides are more reactive, conditions have been developed to effectively couple aryl chlorides as well. mdpi.comresearchgate.net The regioselectivity of such reactions can often be controlled by the choice of catalyst and ligands. rsc.orgelsevierpure.com

| Alkyne Partner | Catalyst/Base System | Product | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 6-(phenylethynyl)-2-styrylquinoline | organic-chemistry.org |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / piperidine | 6-((trimethylsilyl)ethynyl)-2-styrylquinoline | mdpi.com |

| Propargyl alcohol | Pd₂(dba)₃/XPhos / CuI / Cs₂CO₃ | 3-(6-(2-styryl)quinolin-6-yl)prop-2-yn-1-ol | db-thueringen.de |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2 Styrylquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural determination of 6-Chloro-2-styrylquinoline and its analogs, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. The protons on the quinoline (B57606) and styryl portions of the molecule appear in distinct regions of the spectrum. The aromatic protons typically resonate in the downfield region, generally between δ 6.9 and 8.4 ppm. derpharmachemica.comscispace.com

The two vinylic protons of the styryl group (-CH=CH-) present as an AB system, with two doublets. A large coupling constant, typically around 16 Hz, is indicative of a trans configuration for the double bond. mdpi.com The protons of the quinoline ring system and the phenyl ring of the styryl group show complex multiplet patterns due to spin-spin coupling. derpharmachemica.commdpi.com For instance, in derivatives, the protons on the pyridine (B92270) ring of the quinoline scaffold can exhibit a pair of doublets at lower fields. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Vinylic Protons (-CH=CH-) | 7.20 - 8.40 | d, d | ~16 | mdpi.com |

| Aromatic & Quinoline Protons | 6.90 - 8.60 | m | - | derpharmachemica.commdpi.com |

| OCH₃ (in methoxy (B1213986) derivatives) | ~3.80 - 4.10 | s | - | derpharmachemica.com |

This table presents typical ¹H NMR data for this compound and its derivatives based on published literature. Specific shifts can vary with substitution and solvent.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound and its derivatives shows a number of signals in the aromatic region (δ 110-165 ppm). mdpi.comrsc.org

Key signals include those for the carbon atoms of the quinoline ring, the styryl double bond, and the phenyl group. The carbon bearing the chlorine atom (C-6) and the carbons of the styryl double bond have characteristic chemical shifts. For example, in related chloro-substituted styrylquinolines, carbon signals appear across a wide range, with the C-Cl carbon resonating around δ 128.4 ppm and the C=N carbon at approximately δ 153.9 ppm. mdpi.com The specific chemical shifts are sensitive to the electronic effects of substituents on both the quinoline and the styryl phenyl rings. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) Range | Reference |

| Quinoline & Phenyl Carbons | 105 - 162 | rsc.orgsemanticscholar.org |

| Vinylic Carbons (-CH=CH-) | 120 - 137 | rsc.org |

| C-Cl | ~128 - 135 | mdpi.comrsc.org |

| C=N | ~153 - 157 | mdpi.comrsc.org |

This table shows representative ¹³C NMR chemical shift ranges for the carbon atoms in this compound and related compounds. Exact values depend on the specific molecular structure and analytical conditions.

Use in Copolymerization Ratio Determination

¹H NMR spectroscopy is a simple, rapid, and accurate method for determining the composition of copolymers containing styrylquinoline units. scispace.commagritek.com The molar ratio of the different monomer units within a copolymer can be calculated by comparing the integral areas of signals that are unique to each monomer. magritek.comnih.gov

For instance, in a copolymer of a styrylquinoline monomer and methyl methacrylate (B99206) (MMA), the composition can be determined from the ratio of the integral intensities of the aromatic and vinylic protons of the styrylquinoline unit (appearing at δ 6.9–8.35 ppm) to the integral of the methyl protons of the MMA unit (appearing at δ 3.8 ppm). scispace.com This analytical approach allows for the calculation of monomer reactivity ratios using methods like the Fineman-Ross method. scispace.comresearchgate.net The ability to frequently and quickly analyze samples makes in situ ¹H NMR a powerful tool for studying copolymerization kinetics. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. These two techniques are often complementary. surfacesciencewestern.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives displays several characteristic absorption bands that correspond to specific molecular vibrations. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. derpharmachemica.com The stretching vibrations for the C=C bonds of the aromatic rings and the styryl double bond appear in the 1400-1650 cm⁻¹ range. researchgate.netresearchgate.net The presence of the chlorine substituent is indicated by a C-Cl stretching band, which is typically found in the region of 700-800 cm⁻¹. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | derpharmachemica.com |

| C=C Stretch (Aromatic/Vinylic) | 1400 - 1650 | researchgate.netresearchgate.net |

| C-N Stretch | 1165 - 1185 | researchgate.net |

| C-Cl Stretch | 700 - 800 | mdpi.com |

This table summarizes key FT-IR absorption bands for functional groups present in this compound and its derivatives.

Raman Spectroscopy

Raman spectroscopy provides further insight into the vibrational modes of the molecule, particularly for non-polar bonds that may be weak or absent in the FT-IR spectrum. surfacesciencewestern.com For styrylquinoline copolymers, characteristic Raman bands are observed around 1640 cm⁻¹ and 1590 cm⁻¹, which can be attributed to C-C stretching vibrations. mdpi.com The analysis of quinoline derivatives by Raman spectroscopy can help unambiguously characterize the main vibrational bands. researchgate.net For instance, a strong Raman signal for the styryl C=C bond would be expected. However, fluorescence noise can sometimes interfere with the quality of the Raman spectrum for such conjugated systems. osaka-u.ac.jp The vibrational modes observed below 700 cm⁻¹ are often associated with out-of-plane deformations of the ring structures. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Reference |

| C-C Stretch (Aromatic/Vinylic) | ~1590 - 1640 | mdpi.com |

| Ring Deformations (Out-of-Plane) | < 700 | nih.gov |

This table lists notable Raman bands observed for styrylquinoline-containing structures.

Vibrational Mode Assignments (e.g., Potential Energy Distributions)

The vibrational spectra of this compound and related compounds are analyzed using infrared (IR) and Raman spectroscopy. These experimental techniques are often complemented by computational methods like Density Functional Theory (DFT) to achieve detailed vibrational mode assignments.

Key vibrational modes for styrylquinoline derivatives include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. tandfonline.com

C=C Stretching: The vinyl C=C stretching of the styryl group and the aromatic C=C stretching of the quinoline and phenyl rings appear in the range of 1640 cm⁻¹ to 1400 cm⁻¹. mdpi.comiucr.org Specifically, bands around 1640 cm⁻¹ are attributed to the C-C stretching, while a band in the range of 1590 cm⁻¹ corresponds to C-C vibrations. mdpi.com

=C-H trans Bending: The out-of-plane bending of the trans-vinylic hydrogens is a characteristic feature, often appearing as a strong band around 960-980 cm⁻¹. iucr.orgiucr.org

C-Cl Stretching: The C-Cl stretching vibration for chloro-substituted quinolines is typically found at lower wavenumbers, for instance, around 777 cm⁻¹. nih.gov

C-O-C Stretching: For derivatives containing ether linkages, a characteristic band for C-O-C stretching is observed around 1150 cm⁻¹. mdpi.com

The table below summarizes some characteristic vibrational frequencies for 2-styrylquinoline (B1231325) derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C(sp²)H Stretching | 3019 - 3055 | iucr.org |

| C=N Stretching | 1627 - 1723 | iucr.org |

| C=C vinyl Stretching | 1580 - 1633 | iucr.org |

| C=C aromatic Stretching | 1473 - 1581 | iucr.org |

| =C-H trans Bending | 957 - 978 | iucr.org |

| C-O-C Stretching | ~1138 | mdpi.com |

| C-C Stretching | ~1209 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy is instrumental in understanding the electronic transitions within this compound and its derivatives. The absorption and emission properties are sensitive to the molecular structure and the surrounding environment.

Absorption and Emission Spectra Analysis

The electronic absorption spectra of 2-styrylquinolines typically exhibit intense absorption bands in the UV-A and near-visible regions. mdpi.com These absorptions are generally attributed to π–π* transitions within the conjugated system. For instance, the absorption spectra of 4-methoxyquinoline (B1582177) derivatives show intense peaks between 310–350 nm, which are assigned to the π–π* transition of the conjugated quinoline ring. mdpi.com A lower energy band, often with a charge transfer character, is attributed to the 2-aryl group. mdpi.com

The emission spectra of these compounds are also of significant interest. For example, some 2-styrylquinoline-4-carboxylic acids exhibit strong blue fluorescence between 390 and 410 nm. researchgate.net The position and intensity of both absorption and emission bands can be influenced by substituents on the quinoline and styryl rings. Electron-donating or electron-withdrawing groups can shift the spectra to longer or shorter wavelengths, respectively. scispace.com For example, the introduction of a nitro group can lead to a significant reduction in emission properties. researchgate.net

The table below shows the absorption and emission maxima for some styrylquinoline derivatives.

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Solvent | Reference |

| 4,6,8-triphenylquinoline-3-carbaldehyde | ~330 | - | Chloroform | nih.gov |

| Styrylquinoline Copolymers | 330 - 370 | 490 - 500 | Thin Film | mdpi.com |

| 2-Styrylquinoline-4-carboxylic acids | - | 390 - 410 | Solution | researchgate.net |

Photoluminescence and Fluorescence Quantum Yield Studies

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf). For 2-styrylquinoline derivatives, the quantum yield can vary significantly depending on the molecular structure and the solvent. researchgate.net Some 2-styrylquinoline-4-carboxylic acids, for example, have been reported to have good photoluminescence quantum yields ranging from 71–84% in solution for compounds without a nitro substituent. researchgate.net The introduction of a nitro group drastically reduces the emission, which is attributed to an n→π* transition. researchgate.net The heavy atom effect, for instance from a chlorine atom, can also lead to a reduction in the fluorescence quantum yield. acs.org

The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield, such as fluorescein (B123965) (Φf = 0.98 in 0.1 M NaOH). rsc.org The calculation involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard. rsc.org

Solvatochromism and Acidochromism Investigations

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis spectrum) with a change in the polarity of the solvent. Styrylquinoline derivatives often exhibit positive solvatochromism, where the emission shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net This phenomenon is indicative of an intramolecular charge transfer (ICT) character in the excited state, where the excited state is more polar than the ground state. researchgate.net

Acidochromism, the change in color with a change in pH, is another important property of these compounds. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, leading to changes in the absorption and emission spectra. researchgate.net This property makes some styrylquinoline derivatives useful as fluorescent pH probes. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of synthesized this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. iucr.orgnih.gov

For example, in the characterization of a styrylquinoline–benzimidazole hybrid, HRMS (ESI+) was used to find the [M+H]⁺ ion at m/z 454.1317, which corresponded to the calculated value of 454.1317 for the molecular formula C₂₇H₂₀ClN₃O₂. iucr.org Similarly, for other derivatives, the observed mass-to-charge ratio (m/z) in the mass spectrum confirms the expected molecular structure. researchgate.netderpharmachemica.com

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

For several styrylquinoline derivatives, XRD analysis has revealed that the styrylquinoline fragment is often markedly nonplanar. iucr.org The crystal structure also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. iucr.org For instance, in the crystal structure of one styrylquinoline–benzimidazole hybrid, a combination of N—H⋯O and C—H⋯π hydrogen bonds generates a three-dimensional network. iucr.org

Scanning Electron Microscopy (SEM) for Surface Topography Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro and nano-scale. In the study of this compound and its derivatives, SEM provides crucial insights into the surface features, particle size, shape, and aggregation, which are important for understanding their physical properties and potential applications.

Detailed research findings from SEM studies on styrylquinoline copolymers reveal significant variations in surface morphology depending on the substituents. For instance, in a study of thin-film copolymers of styrylquinolines deposited on glass substrates, SEM images showed that copolymers designated as COP1 and COP2 formed smooth layers. The particles within these layers were approximately 5 µm in size and were observed to be evenly distributed across the surface. mdpi.com In contrast, a third copolymer, COP3, exhibited a different morphology characterized by the formation of agglomerates, resulting in a less uniform, milky appearance of the layer. mdpi.com

The surface morphology of thin films is a critical factor in their application, particularly in areas like organic electronics. A smoother and more homogeneous surface, as seen in the case of the COP1 and COP2 styrylquinoline copolymers, is often desirable for creating uniform and defect-free coatings. mdpi.com The formation of agglomerates, as observed in COP3, can impact the material's performance by creating inconsistencies in the film. mdpi.com

While specific SEM data for this compound is not extensively detailed in the reviewed literature, the analysis of related quinoline derivatives provides a broader context for what can be expected. For example, SEM has been employed to examine the morphology of chitosan-quinoline nanoparticles, revealing regular nanorod shapes and monolithic structures. The morphology of these nanoparticles was observed to change upon loading with a drug, indicating the influence of intermolecular interactions on the surface topography.

Furthermore, SEM analysis has been instrumental in studying the surface of various other quinoline derivatives. In the context of corrosion inhibition, SEM images have shown that certain quinoline derivatives can form a protective film on metal surfaces, thereby improving the metal's morphological texture. This highlights the utility of SEM in visualizing the effects of these compounds at a microscopic level.

The table below summarizes the morphological characteristics of different styrylquinoline copolymers as observed through SEM analysis.

| Copolymer | Substituent Type | Observed Morphology | Particle Size | Particle Distribution |

| COP1 | OCH₃ (donor) | Smooth layer | ~ 5 µm | Evenly distributed |

| COP2 | Not specified | Smooth layer | ~ 5 µm | Evenly distributed |

| COP3 | Not specified | Agglomerates | - | Uneven |

This table is based on data from a study on styrylquinoline copolymers and serves as an illustrative example of SEM findings for related compounds. mdpi.com

Computational and Theoretical Chemistry Studies on 6 Chloro 2 Styrylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. q-chem.com DFT calculations are employed to determine various properties of 6-Chloro-2-styrylquinoline by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron correlation. q-chem.com The B3LYP functional is a commonly used hybrid functional for such calculations on quinoline (B57606) derivatives. dergipark.org.trnih.gov

Optimized Geometrical Structures

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometrical structure. This is achieved by finding the minimum energy conformation on the potential energy surface. For molecules like this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

For similar quinoline derivatives, DFT calculations have been shown to provide geometrical parameters that are in good agreement with experimental data where available. mdpi.com The optimization process for this compound would reveal the planarity of the quinoline and styryl groups and the preferred orientation of the styryl substituent relative to the quinoline ring. These structural details are crucial as they influence the molecule's electronic properties and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Styrylquinoline Derivative (Hypothetical Data) This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C=C (styryl) | ~1.34 Å |

| Bond Angle | C-C-Cl | ~119° |

| Dihedral Angle | Quinoline-Styryl | ~0° (planar) |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net For 2-styrylquinoline (B1231325) derivatives, DFT studies are used to calculate these orbital energies and the resulting energy gap, providing insights into the molecule's electronic stability and potential for charge transfer within the molecule. doaj.orgresearchgate.net

Table 2: Calculated Electronic Properties for a Styrylquinoline Derivative (Hypothetical Data) This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electrons and regions susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms or electron-deficient areas, indicating sites for nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the quinoline ring and potentially the chlorine atom, while positive potentials would be located on the hydrogen atoms. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity. wikipedia.orgyoutube.com The shapes and energies of these orbitals determine how a molecule will interact with other reagents. The analysis of the HOMO and LUMO distribution in this compound would reveal the primary sites for electron donation and acceptance. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These quantum chemical parameters help in quantifying the reactivity of a molecule. rsc.org

Table 3: Chemical Reactivity Descriptors (Hypothetical Data) This table is illustrative and does not represent actual calculated data for this compound.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of electrophilic power. |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis spectra). researchgate.net This method can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. dergipark.org.tr

For a molecule like this compound, TD-DFT calculations would help in understanding its color and how it absorbs light. The calculations would identify the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions, and which molecular orbitals are involved. researchgate.net These theoretical spectra can then be compared with experimental UV-Vis data to validate the computational method. researchgate.net

Vibrational Spectra Prediction and Assignment

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are commonly used to compute these frequencies. mdpi.com The calculated vibrational modes are then assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, a vibrational analysis would predict the frequencies for characteristic functional groups, including C-H, C=C, and C-Cl stretching and bending modes, as well as the vibrations of the quinoline ring system. researchgate.netnih.gov Theoretical predictions often require a scaling factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. dergipark.org.trnih.gov The potential energy distribution (PED) analysis is also used to give a quantitative assignment of each vibrational mode. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. medcraveonline.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. elsevierpure.com

In the context of styrylquinoline derivatives, including those structurally related to this compound, QSAR studies have been employed to elucidate the key molecular features governing their therapeutic potential. elsevierpure.com These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules. nih.gov

For a series of styrylquinoline derivatives with anticancer activity, 3D-QSAR models have been developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influence the biological activity. For instance, a CoMFA model for a set of styrylquinoline derivatives yielded a high cross-validated coefficient (Q²) of 0.580 and a non-cross-validated coefficient (R²) of 0.90, indicating good predictive ability. Similarly, a CoMSIA model for the same series showed even better statistical significance with a Q² of 0.68 and an R² of 0.91.

Another study on styrylquinoline derivatives as inhibitors of the p53 protein in HCT116++ cells utilized a 2D-QSAR approach. doaj.org This model, developed using multiple linear regression, achieved a determination coefficient (R²) of 0.90. The robustness of this 2D-QSAR model was further validated using an artificial neural networks method, which demonstrated high predictability with an R²ANN of 0.89. doaj.org

The descriptors identified as significant in these QSAR models provide valuable information for the rational design of new this compound analogs with enhanced activity. By modifying the structure to optimize these key features, it is possible to synthesize novel compounds with improved therapeutic profiles.

Table 1: Statistical Parameters of QSAR Models for Styrylquinoline Derivatives

| Model | Method | Q² | R² | Predictive R² (R²_pred) | Reference |

| Anticancer Activity | CoMFA | 0.580 | 0.90 | 0.99 | |

| Anticancer Activity | CoMSIA | 0.68 | 0.91 | 0.94 | |

| p53 Inhibition | 2D-QSAR (MLR) | - | 0.90 | - | doaj.org |

| p53 Inhibition | 2D-QSAR (ANN) | - | 0.89 | - | doaj.org |

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to understand the interactions between a ligand, such as this compound, and a protein target at the atomic level. nih.gov

Ligand-protein interaction profiling involves identifying and characterizing the non-covalent interactions that stabilize the binding of a ligand to its protein target. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. nih.govbiorxiv.org

For styrylquinoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For example, in the context of anticancer activity, docking studies have been performed on styrylquinoline derivatives with Cyclin-Dependent Kinase 2 (CDK2) and the p53 protein. doaj.org

In a study targeting CDK2, a highly active styrylquinoline derivative was docked into the active site of the enzyme (PDB ID: 6GUH). The analysis of the docking pose revealed key interactions with amino acid residues in the binding pocket, providing insights into the structural basis of its inhibitory activity. Similarly, molecular docking of 2-styrylquinoline derivatives into the p53 protein (PDB ID: 2GEQ) identified strong interactions with amino acids such as HIS 176, SER A180, PRO A188, and ARG A178, highlighting these residues as crucial for binding. doaj.org

The Protein-Ligand Interaction Profiler (PLIP) is a tool often used to analyze and visualize these interactions. biorxiv.org Such analyses are crucial for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity.

The elucidation of the binding mode refers to determining the precise orientation and conformation of the ligand within the protein's binding site. This information is critical for structure-based drug design.

Molecular docking studies on styrylquinoline derivatives have successfully predicted their binding modes. For instance, in the investigation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking against the outward-facing conformation of P-glycoprotein (PDB ID: 6C0V) revealed significant binding affinities. nih.gov The most potent compound in the series exhibited a high binding energy of -9.22 kcal/mol, with its binding stabilized by both hydrophobic and hydrogen bond interactions. nih.gov

Similarly, for styrylquinoline derivatives targeting tubulin, molecular docking was used to predict the binding interactions with the tubulin protein (PDB ID: 4O2B). researchgate.net The results showed that a proposed new molecule, M1, had a high total score of 6.53 and formed two conventional hydrogen bonds, indicating a stable binding mode. researchgate.net These studies demonstrate the power of molecular docking in elucidating the binding modes of styrylquinoline derivatives and guiding the design of more effective inhibitors.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are employed to assess the stability of ligand-protein complexes and to explore the conformational changes that may occur upon binding. frontiersin.orgosti.gov

For styrylquinoline derivatives, MD simulations have been used to validate the results of molecular docking studies and to provide a more dynamic picture of the ligand-protein interactions. doaj.org For instance, after docking 2-styrylquinoline derivatives into the p53 protein, MD simulations were performed for 40 and 100 nanoseconds to evaluate the stability of the complexes. doaj.org The results demonstrated the thermodynamic stability of the selected compounds, with all three tested complexes showing a high level of structural stability throughout the simulation. doaj.org

MD simulations can also reveal the importance of water molecules in mediating ligand-protein interactions. frontiersin.org These simulations provide valuable information on the flexibility of the protein and the ligand, which is not accounted for in rigid docking approaches. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained over time, further confirming the predicted binding mode.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov It provides a graphical representation of the regions of close contact between molecules, allowing for a detailed analysis of the forces that hold the crystal together. mdpi.com

For compounds related to this compound, Hirshfeld surface analysis has been used to understand the nature of their intermolecular interactions. For example, a study on methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate revealed that the most significant contributions to the crystal packing come from H···H (34.2%), H···O/O···H (19.9%), H···Cl/Cl···H (12.8%), H···C/C···H (10.3%), and C···C (9.7%) interactions. nih.gov This analysis confirms the importance of van der Waals forces and hydrogen bonding in establishing the crystal packing. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the fingerprint plots showed that H···H contacts make the largest contribution (50.8%) to the Hirshfeld surface. nih.gov This type of analysis is crucial for understanding the solid-state properties of these compounds and can provide insights into their polymorphism and crystal engineering. researchgate.net

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound | H···H (%) | H···O/O···H (%) | H···Cl/Cl···H (%) | H···C/C···H (%) | C···C (%) | Reference |

| Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 34.2 | 19.9 | 12.8 | 10.3 | 9.7 | nih.gov |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | 50.8 | 10.3 | 16.0 | 5.3 | 7.9 | nih.gov |

Principal Moments of Inertia (PMI) Plot Analysis

Principal Moments of Inertia (PMI) plot analysis is a computational method used to characterize the three-dimensional shape of molecules. The PMI plot, also known as a triangular plot, represents the normalized principal moments of inertia (I₁, I₂, I₃) of a molecule. The position of a molecule on this plot provides a quantitative description of its shape, ranging from linear to spherical.

While specific PMI plot analysis data for this compound was not found in the provided search results, this technique is generally applicable to understanding the shape space occupied by a series of compounds. In drug design, the shape of a molecule is a critical determinant of its ability to bind to a specific protein target. By analyzing the PMI plots of a library of active compounds, researchers can identify the optimal shape for bioactivity. This information can then be used to guide the design of new molecules with improved shape complementarity to the target binding site.

For styrylquinoline derivatives, PMI plot analysis could be used in conjunction with QSAR and molecular docking studies to develop a more comprehensive understanding of their structure-activity relationships. By correlating the shape of the molecules with their biological activity, it may be possible to identify novel structural motifs that lead to enhanced potency and selectivity.

Mechanistic Biological Investigations of 6 Chloro 2 Styrylquinoline and Analogs in Vitro

Antimalarial Activity Mechanisms

Styrylquinoline derivatives, a class within the broader quinoline (B57606) scaffold, have demonstrated a wide array of pharmacological properties. nih.gov The quinoline structure itself is a privileged scaffold in the design of new antimalarial agents. nih.gov Mechanistic studies suggest that quinoline-containing drugs like chloroquine (B1663885) act by interfering with the digestion of hemoglobin in the blood stages of the malaria parasite's life cycle. nih.gov Chloroquine, a dibasic drug, accumulates in the acidic food vacuole of the parasite, where it is thought to inhibit the polymerization of toxic heme released from hemoglobin breakdown. nih.gov This leads to the buildup of heme, which kills the parasite. nih.gov While the exact molecular target of some styrylquinolines remains to be fully elucidated, it is suggested they may act differently from chloroquine. nih.gov

A key focus in antimalarial drug development is activity against drug-resistant parasite strains, which pose a significant threat to global malaria control efforts. nih.gov Analogs of 6-Chloro-2-styrylquinoline have been evaluated for their in vitro activity against the chloroquine (CQ)-resistant Dd2 strain of Plasmodium falciparum. nih.gov

Research has led to the discovery of potent 2-arylvinylquinolines with low nanomolar antiplasmodial activity against the Dd2 strain. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on both the quinoline and the styryl benzene (B151609) rings significantly influence efficacy. For instance, replacing a fluorine atom with a chlorine atom at the C6 position of the quinoline scaffold enhanced antiplasmodial activity. nih.gov Further modifications to the benzene ring, such as the addition of a fluoro or trifluoromethyl group, also yielded compounds with potent activity against the Dd2 strain. nih.gov

One of the most active analogs identified in a study, compound 29 , demonstrated an EC₅₀ value of 4.8 ± 2.0 nM against the Dd2 strain. nih.gov Other related compounds, 24 and 31 , also showed high potency with EC₅₀ values of 10.9 ± 1.9 nM and 5.9 ± 1.4 nM, respectively. nih.gov These compounds exhibited excellent selectivity, with a resistance index (RI = Dd2 EC₅₀/3D7 EC₅₀) of less than 1, indicating higher potency against the resistant strain compared to the sensitive (3D7) strain. nih.gov

In Vitro Antiplasmodial Activity of this compound Analogs Against P. falciparum Dd2 Strain

| Compound | Substituent (R²) | EC₅₀ (nM) vs. Dd2 Strain |

|---|---|---|

| 24 | 4-CF₃ | 10.9 ± 1.9 |

| 29 | 4-F | 4.8 ± 2.0 |

| 31 | 3-CF₃ | 5.9 ± 1.4 |

The intraerythrocytic developmental cycle of P. falciparum includes the ring, trophozoite, and schizont stages. researchgate.net Many quinoline-containing antimalarials demonstrate stage-specific activity, with mature parasite forms (trophozoites and schizonts) being demonstrably more sensitive than the early ring stages. researchgate.netresearchgate.net This pattern of activity is observed for drugs like chloroquine, quinine, and mefloquine. researchgate.net

Investigations into metabolically stable 2-arylvinylquinolines, including analogs of this compound, have identified them as fast-acting agents. nih.gov These compounds primarily kill the asexual blood-stage parasites during the trophozoite phase of their life cycle. nih.gov The heightened sensitivity of the trophozoite stage is coincident with a significant increase in the parasite's metabolic activity, such as glucose consumption and nucleic acid synthesis, as it prepares for replication. researchgate.net The mechanism of pyronaridine (B1678541) and chloroquine, for example, involves the inhibition of hemozoin crystallization, a process predominantly carried out by the trophozoite stage. nih.gov

To achieve malaria eradication, it is crucial to develop chemical agents that can block the transmission of the parasite from humans to mosquitoes. nih.gov Primaquine is currently the only approved drug for this purpose, but it has toxicity concerns. nih.gov Transmission-blocking drugs typically target the late-stage (IV-V) gametocytes within the human bloodstream. nih.gov

Promisingly, select analogs of this compound have shown potential for blocking malaria transmission. nih.gov The most promising compound from one study, compound 24 , not only acted rapidly against the asexual trophozoite stages but also demonstrated transmission-blocking potential. nih.gov This multi-stage activity makes such compounds highly valuable as potential drug leads, as they could both treat the clinical symptoms of malaria and prevent its spread. nih.gov

Anticancer Activity Mechanisms

Beyond their antiparasitic properties, styrylquinoline derivatives have been investigated for their potential as anticancer agents. nih.gov The mechanisms underlying their cytotoxic effects on cancer cells often involve the disruption of fundamental cellular processes required for proliferation and survival.

The microtubule network, formed by the polymerization of αβ-tubulin heterodimers, is essential for several cellular functions, most notably the formation of the mitotic spindle during cell division. mdpi.com Consequently, tubulin is a key strategic target for anticancer drugs. researchgate.net Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, can halt cell division and induce apoptosis (programmed cell death). mdpi.comresearchgate.net

A number of quinoline-bearing compounds have been reported to exhibit potent tubulin polymerization inhibitory activity. researchgate.net Some compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. mdpi.comnih.gov This disruption of microtubule formation leads to the arrest of cancer cells in the G2/M phase of the cell cycle. researchgate.net Studies on various heterocyclic compounds have demonstrated a strong correlation between their antiproliferative activity and their ability to inhibit tubulin polymerization. mdpi.comnih.gov For example, certain fused quinoline derivatives have been shown to inhibit tubulin polymerization with an activity level of 70% compared to colchicine. researchgate.net

By disrupting microtubule dynamics, tubulin inhibitors effectively block the cell cycle at the G2/M transition, which is the checkpoint before mitosis. researchgate.net This is a common mechanism of action for many cytotoxic agents. mdpi.comfrontiersin.org When the mitotic spindle cannot form correctly, the cell is unable to properly segregate its chromosomes, triggering a cell cycle arrest that often leads to apoptosis. nih.gov

Treatment of cancer cells with compounds known to inhibit tubulin polymerization results in a significant accumulation of the cell population in the G2/M phase. nih.gov For instance, chloroquine has been shown to decrease the viability of human breast cancer cells in a manner that correlates with G2/M phase cell cycle arrest. nih.gov This arrest is often associated with changes in the levels of key regulatory proteins, such as a decrease in the CDK1/Cyclin-B complex, which is a crucial regulator of the G2/M checkpoint. mdpi.comfrontiersin.org The induction of G2/M arrest is a hallmark of microtubule-targeting agents and a primary mechanism for their anticancer efficacy. researchgate.netnih.gov

Induction of Apoptosis (e.g., p53-Independent Pathways)

Research into the anticancer activities of 2-styrylquinoline (B1231325) derivatives has highlighted their ability to induce programmed cell death, or apoptosis, through pathways that are not dependent on the p53 tumor suppressor protein. nih.govnih.gov This is significant because the p53 gene is mutated in roughly half of all human cancers, often leading to resistance to conventional therapies that rely on a functional p53 pathway. nih.gov

Studies on human colon carcinoma cell lines, both with normal p53 (HCT116 p53+/+) and with a disabled p53 gene (HCT116 p53-/-), have shown that certain styrylquinoline compounds are more active against the cells lacking functional p53. nih.govresearchgate.net This suggests a mechanism of action that bypasses the need for this critical tumor suppressor. The induction of apoptosis in a p53-independent manner is further supported by cellular localization tests and caspase activity assays, which point towards the involvement of the mitochondrial pathway of apoptosis. nih.gov For instance, the quinoline derivative chloroquine has been shown to induce apoptosis and activate the p53 pathway, but it can also exert cytotoxic effects through p53-independent mechanisms in cells where p53 is deficient. scispace.com

The proposed mechanism involves the disintegration of mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov This p53-independent cell-killing ability makes this compound and related analogs promising candidates for cancers with mutated or deficient TP53 genes. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and metastasis. nih.gov Abnormal expression or activation of EGFR is strongly associated with various cancers, making it a key target for anticancer therapies. frontiersin.orgnih.gov Quinoline and quinazoline (B50416) derivatives have been extensively investigated as EGFR kinase inhibitors. frontiersin.orgresearchgate.net These compounds typically act by competing with adenosine (B11128) triphosphate (ATP) at the kinase domain's binding site, thereby blocking the downstream signaling cascades that promote tumor growth. nih.govresearchgate.net

A series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline derivatives were synthesized and evaluated for their antitumor activity and EGFR inhibition. Several of these compounds exhibited potent antitumor activities against HepG2 (liver) and HCT116 (colon) cancer cell lines, with their efficacy linked to EGFR kinase inhibition. researchgate.net While the specific inhibitory concentration for this compound is not detailed in the provided sources, the general structure-activity relationship for this class of compounds indicates that the quinoline scaffold is a key pharmacophore for EGFR kinase inhibition. researchgate.net

Table 1: EGFR Inhibition by Selected Styrylquinoline Analogs

| Compound | Target Cancer Cell Line | IC50 (µg/ml) | Reference Drug (Afatinib) IC50 (µg/ml) |

|---|---|---|---|

| 3a | HepG2 | 7.7 | 5.4 |

| 3b | HepG2 | 10.5 | 5.4 |

| 4a | HepG2 | 8.2 | 5.4 |

| 4b | HepG2 | 9.7 | 5.4 |

| 3a | HCT116 | 11.2 | 4.9 |

| 3b | HCT116 | 14.2 | 4.9 |

| 4a | HCT116 | 10.8 | 4.9 |

| 4b | HCT116 | 12.1 | 4.9 |

Data derived from a study on 2-(4-(dimethylamino)styryl)quinoline derivatives. researchgate.net

Modulation of Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

Cellular redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.govmdpi.com While ROS are natural byproducts of metabolism and play roles in cell signaling, an excess can lead to oxidative stress, damaging macromolecules like DNA, lipids, and proteins. nih.govnih.gov Paradoxically, the generation of ROS can also be a mechanism to trigger apoptosis in cancer cells. nih.gov

DNA Interaction and Targeting

Some styrylquinoline compounds are believed to exert their biological effects through direct interaction with DNA. nih.gov One common mode of interaction is intercalation, where the planar structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov

The anticancer activity of certain styrylquinoline compounds has been associated with their ability to intercalate with calf thymus DNA (CT-DNA). nih.gov This suggests that DNA is a potential molecular target for this class of compounds. For example, analysis of the pyrimidodiazepine derivative 16c, which shares a quinazoline core, suggests its mechanism of action may involve DNA binding. nih.gov While some fascaplysin (B45494) derivatives, which also contain a complex ring system, have shown that reduced DNA intercalation can lead to more selective cytotoxicity, it highlights that DNA interaction is a key aspect of the activity profile for many related compounds. nih.gov

Inhibition of DNA Topoisomerase I Enzyme

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication, transcription, and chromosome segregation. wikipedia.orgnih.gov DNA topoisomerase I (Top1) works by creating transient single-strand breaks in the DNA backbone, allowing the DNA to relax before the enzyme re-ligates the break. wikipedia.org Inhibitors of Top1, known as poisons, stabilize the transient complex formed between the enzyme and DNA, which prevents the re-ligation step. wikipedia.org This leads to the accumulation of lethal DNA strand breaks, triggering cell death, making Top1 a validated target for anticancer drugs. nih.govsemanticscholar.orgnih.gov

While specific data on this compound was not found in the search results, the broader class of quinoline-containing compounds has been investigated for topoisomerase inhibition. The structural features of styrylquinolines make them potential candidates for interacting with the Top1-DNA complex.

Antiviral Activity Mechanisms (e.g., HIV-1 Integrase Inhibition)

The Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is a viral enzyme essential for the replication of the retrovirus. mdpi.com It catalyzes the integration of the reverse-transcribed viral DNA into the host cell's chromosomal DNA, a critical step for establishing a persistent infection. mdpi.comactanaturae.ru Consequently, HIV-1 IN is a major target for the development of antiviral drugs. nih.gov

Interestingly, research suggests two potential binding modes for these inhibitors. The primary mode prevents viral DNA from binding, thereby blocking both 3'-processing and the subsequent strand transfer reaction. A secondary, less affine mode appears to prevent the binding of the host target DNA, thus inhibiting only the strand transfer step. nih.gov

Table 2: HIV-1 Integrase Inhibitory Potency of Styrylquinoline Analogs

| Compound | Substitution | IC50 (µM) for 3'-processing |

|---|---|---|

| Parent Styrylquinoline | Unsubstituted | > 100 |

| 8-hydroxy-styrylquinoline | 8-OH | 20 |

| 7-carboxy-styrylquinoline | 7-COOH | 0.8 |

Data highlights the importance of specific substitutions on the quinoline ring for anti-integrase activity. mdpi.com

Antileishmanial Activity Mechanisms (e.g., Intracellular Parasite Killing)

Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. The parasites exist in an intracellular form, known as amastigotes, within the host's macrophages. semanticscholar.org The development of new antileishmanial drugs is crucial due to the limitations and resistance associated with current treatments.

Styrylquinoline-type compounds have been synthesized and evaluated for their antileishmanial activity. semanticscholar.orgresearchgate.net In in vitro studies, certain synthetic styrylquinolines have demonstrated activity against intracellular amastigotes of Leishmania (Viannia) panamensis. semanticscholar.orgresearchgate.net The mechanism of action involves the killing of these intracellular parasites. researchgate.net